Sweetness Potency: NHDC vs. Naringin Dihydrochalcone (NDC) – Quantified 3.3-Fold Differential
In a direct structural and sensory comparison of the two most prominent citrus-derived dihydrochalcone sweeteners, neohesperidin dihydrochalcone (NHDC) is reported to be approximately 1000 times sweeter than sucrose, while naringin dihydrochalcone (NDC) is approximately 300 times sweeter than sucrose, representing a 3.3-fold potency advantage for NHDC [1]. Both compounds originate from bitter flavanone precursors (neohesperidin and naringin, respectively) and undergo hydrogenation to yield intensely sweet dihydrochalcones, yet the substitution of the neohesperidosyl moiety in NHDC versus the rutinosyl moiety in NDC results in a quantifiable and functionally significant difference in sweetening power [1].
| Evidence Dimension | Sweetness potency relative to sucrose |
|---|---|
| Target Compound Data | NHDC: approximately 1000× sweeter than sucrose |
| Comparator Or Baseline | Naringin dihydrochalcone (NDC): approximately 300× sweeter than sucrose |
| Quantified Difference | Approximately 3.3-fold greater sweetness potency |
| Conditions | Review-level synthesis of sensory evaluation data; both compounds evaluated as hydrogenation products of citrus flavonoids |
Why This Matters
For formulators requiring a given sweetness intensity, NHDC achieves the target sweetness at approximately one-third the mass of NDC, directly reducing per-unit sweetener cost and minimizing potential impact on product mouthfeel or excipient load.
- [1] Wang R, You W, Lin H, Cao Y, Xu C, Chen K, Liu Y, Li X. Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances: a symphony of bitter–sweet. Food Quality and Safety. 2023;7:fyad036. View Source
